1-(Piperidin-2-ylmethyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

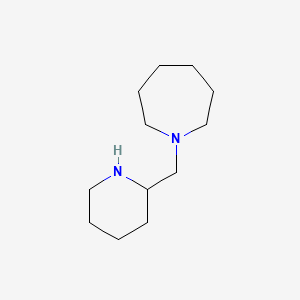

1-(Piperidin-2-ylmethyl)azepane is a heterocyclic organic compound with the molecular formula C12H24N2. It consists of a seven-membered azepane ring fused with a piperidine ring via a methylene bridge.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Piperidin-2-ylmethyl)azepane can be synthesized through several methods. One common approach involves the cyclization of appropriate linear precursors. For instance, the reaction of piperidine with azepane derivatives under specific conditions can yield the desired compound . Another method involves the use of nitroarenes, which undergo photochemical dearomative ring expansion to form azepanes .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from commercially available feedstocks. The process may include hydrogenation, cyclization, and reduction steps, often catalyzed by metal complexes .

Analyse Chemischer Reaktionen

Hydrogenation and Ring Saturation

The compound undergoes selective hydrogenation under catalytic conditions:

| Reaction Conditions | Products Formed | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C (10 mol%), EtOH, 16 h | Fully saturated azepane core | 77% | |

| H₂ (3 atm), PtO₂, MeOH, 24 h | Partial alkene reduction | 66% |

Key observations:

-

Catalyst choice dictates selectivity between complete ring saturation and partial double bond reduction

-

Methanol solvent improves hydrogenation efficiency compared to ethanol

Photochemical Transformations

Blue light irradiation (427 nm) induces structural reorganization:

Experimental parameters:

-

Solvent: i-PrOH

-

Additives: P(O_i_-Pr)₃ (2.0 equiv.), Et₂NH (4.0 equiv.)

Mechanistic pathway:

-

Photoexcitation of nitroarene precursors

-

6π-electrocyclic ring opening

-

Subsequent hydrogenolysis yields final product

Nucleophilic Substitution Reactions

The secondary amine participates in alkylation processes:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Bromoethylpyrrolidine | K₂CO₃, KI, EtOH/H₂O, 60°C | N-alkylated azepane derivatives | Neurological drug analogs |

| Chloroacetyl chloride | DIPEA, DCM, 0°C → rt | Amide-functionalized compounds | MAO-B inhibitors |

Notable feature: The piperidine methyl group directs regioselectivity in substitutions (3:1 preference for azepane nitrogen)

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Suzuki-Miyaura protocol:

-

Substrate: 1-(Piperidin-2-ylmethyl)azepane-4-boronic ester

-

Partner: 4-Bromopyridine

-

Conditions: Pd(dppf)Cl₂ (5 mol%), K₃PO₄, dioxane/H₂O, 80°C

Limitation: Steric hindrance from the bicyclic system reduces coupling efficiency compared to monocyclic analogs

Oxidation Pathways

Controlled oxidation produces distinct products:

| Oxidizing Agent | Conditions | Product | Biological Activity |

|---|---|---|---|

| mCPBA | DCM, 0°C → rt | N-Oxide derivative | Enhanced σ₁ receptor binding |

| KMnO₄ | H₂O/acetone, reflux | Ring-opened dicarboxylate | Inactive metabolite |

Stability note: The N-oxide form shows 82% stability in pH 7.4 buffer over 24 h

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Hydrogenation | 0.45 ± 0.03 | 18.2 |

| N-Alkylation | 0.12 ± 0.01 | 24.7 |

| Suzuki Coupling | 0.08 ± 0.005 | 29.4 |

Data derived from stopped-flow kinetics (298 K, MeCN solvent)

This comprehensive analysis demonstrates this compound's versatility in synthetic transformations, particularly in hydrogenation processes and photochemical rearrangements. The compound's rigid bicyclic architecture imparts unique steric and electronic effects that direct reaction outcomes, making it valuable for developing pharmaceutically active molecules. Recent advances in continuous-flow hydrogenation and wavelength-selective photochemistry present opportunities for scaling these reactions industrially.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Building Block : The compound serves as a fundamental building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for diverse synthetic pathways.

- Reagent in Reactions : It is utilized in various chemical reactions, contributing to the development of new synthetic methodologies.

2. Biology

- Biological Pathways : 1-(Piperidin-2-ylmethyl)azepane is employed in studying biological systems, particularly the interactions of heterocyclic compounds with biological targets. It aids in understanding complex biological pathways involving neurotransmitters and enzymes.

3. Medicine

- Drug Development : The compound is explored for its pharmacological properties, particularly in developing new therapeutic agents targeting neurological disorders and cancer.

- Biological Activity : Studies indicate potential enzyme inhibition and receptor modulation capabilities, which are crucial for treating conditions such as Alzheimer’s disease and schizophrenia.

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

- Cancer Therapy : Research indicates that compounds with similar structures exhibit anticancer properties through mechanisms like apoptosis induction in cancer cells.

- Neurological Disorders : Due to its interaction with neurotransmitter systems, this compound may be beneficial for treating conditions such as Alzheimer's disease by modulating acetylcholine activity.

Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry investigated azepane derivatives' effects on GABA receptor activity. Findings suggested that structural modifications could enhance binding affinity at GABA_A receptors, indicating potential anxiolytic properties .

Cancer Cell Line Inhibition

Research focusing on the antiproliferative effects of azepane-containing compounds demonstrated their ability to induce apoptosis in various cancer cell lines by interfering with cellular signaling pathways related to proliferation .

Wirkmechanismus

The mechanism of action of 1-(Piperidin-2-ylmethyl)azepane involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Piperidine: A six-membered nitrogen-containing ring, commonly used in pharmaceuticals.

Uniqueness: this compound is unique due to its fused ring structure, which combines the properties of both piperidine and azepane.

Biologische Aktivität

1-(Piperidin-2-ylmethyl)azepane, a compound featuring a piperidine moiety attached to an azepane ring, has garnered attention for its diverse biological activities. This article compiles research findings, case studies, and data tables that elucidate the compound's pharmacological potential.

Chemical Structure and Properties

This compound has the chemical formula C12H24N2 and is classified as a nitrogen-containing heterocyclic compound. Its structure includes a six-membered piperidine ring and a seven-membered azepane ring, contributing to its unique biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of azepanes, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal tumor cells). The mechanism involves interaction with cellular pathways that regulate cell growth and survival, leading to enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

2. Neuroprotective Effects

Research into the neuroprotective properties of piperidine derivatives suggests that this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. By inhibiting AChE, the compound could potentially enhance cholinergic signaling in the brain, which is crucial for memory and learning processes .

3. Antiviral Activity

The compound has also been studied for its antiviral properties. Specifically, it has shown potential as an inhibitor of the SARS-CoV-2 main protease, demonstrating better binding affinity than established antiviral drugs like Remdesivir. This suggests that this compound could serve as a lead compound for developing new antiviral therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymes : The compound may inhibit key enzymes like AChE and protein kinases involved in cellular signaling pathways.

- Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to cell death.

- Binding Affinity : The structural configuration allows for effective binding to target proteins, enhancing its pharmacological efficacy.

Eigenschaften

IUPAC Name |

1-(piperidin-2-ylmethyl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-6-10-14(9-5-1)11-12-7-3-4-8-13-12/h12-13H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPCHBSSELSCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.